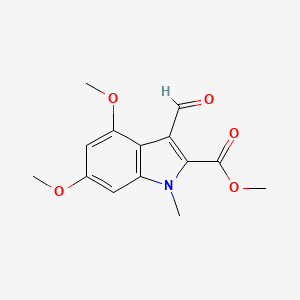

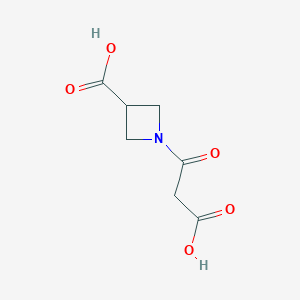

methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Applications De Recherche Scientifique

Synthesis of Pyrroloindole-4-Carboxylates

Alkylation of 3-aryl-4,6-dimethoxyindole and subsequent treatment with Vilsmeier formylation reagent yields formylindoles. These formylindoles can undergo intramolecular aldol condensation to produce pyrroloindole-4-carboxylates, with yields ranging from 30-60%. This synthesis pathway is significant for structural assignment and confirmation, including X-ray crystallography data in some cases (Jumina, 2010).

Reactions of 6,8-Dimethoxypyrroloindoles

Investigations into the electrophilic substitutions of some pyrroloindoles, including formylation and acylation, have shown that these reactions typically occur at the C2 or C4 position of the indole ring. The study highlights the diverse range of products that can be obtained from these reactions, contributing to a better understanding of indole chemistry (Jumina, Kumar, & Black, 2009).

Transformations under Acidic Conditions

Research has shown that under acidic conditions, 3-formylindole forms various indole derivatives. These derivatives include tri(indol-3-yl)methylium salt and indolo[2,3-b]carbazole, which are significant for understanding the reactivity and transformation pathways of indole compounds under acidic conditions (Korolev et al., 1999, 2000).

Ru-Catalyzed Formylation and Fe-Catalyzed Acylation

A study demonstrates the C3-selective formylation and acylation of free (N-H) indoles using Ru- and Fe-catalysis, respectively. This process is noted for its compatibility with various functional groups and typically yields desirable products efficiently. Such catalytic methods are crucial for the selective modification of indole compounds (Wu & Su, 2011).

Orientations Futures

Mécanisme D'action

Target of Action

They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of these compounds with their targets can result in changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they can induce a variety of molecular and cellular changes .

Propriétés

IUPAC Name |

methyl 3-formyl-4,6-dimethoxy-1-methylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-15-10-5-8(18-2)6-11(19-3)12(10)9(7-16)13(15)14(17)20-4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUVXKRFXRVZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC(=C2)OC)OC)C(=C1C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2846682.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2846683.png)

![Cyclopentyl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2846687.png)

![2-Chloro-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2846697.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B2846702.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2846705.png)